molecular formula C28H40N4O2S2 B12213843 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12213843
M. Wt: 528.8 g/mol
InChI Key: RROKWJMTNIMEGH-NMWGTECJSA-N
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Description

3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of thiazolidinones and pyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The key steps may include:

    Formation of Thiazolidinone Ring: This can be achieved by the reaction of a dodecyl-substituted thiourea with an appropriate α-haloketone under basic conditions.

    Pyridopyrimidine Core Construction: The pyridopyrimidine core can be synthesized via a cyclization reaction involving a suitable pyridine derivative and a formamide derivative.

    Final Coupling: The thiazolidinone and pyridopyrimidine intermediates are then coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Due to its structural complexity, the compound may exhibit various biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine

Industry

The compound may find use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved could include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their anti-inflammatory and antidiabetic activities.

    Pyridopyrimidines: Exhibiting a range of biological activities, including antiviral and anticancer properties.

Uniqueness

The unique combination of the thiazolidinone and pyridopyrimidine moieties in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C28H40N4O2S2

Molecular Weight

528.8 g/mol

IUPAC Name

(5Z)-3-dodecyl-5-[[2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H40N4O2S2/c1-4-5-6-7-8-9-10-11-12-14-18-32-27(34)23(36-28(32)35)19-22-25(29-20-21(2)3)30-24-16-13-15-17-31(24)26(22)33/h13,15-17,19,21,29H,4-12,14,18,20H2,1-3H3/b23-19-

InChI Key

RROKWJMTNIMEGH-NMWGTECJSA-N

Isomeric SMILES

CCCCCCCCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC(C)C)/SC1=S

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC(C)C)SC1=S

Origin of Product

United States

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